![molecular formula C18H25N7O B2655300 4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine CAS No. 2331992-58-4](/img/structure/B2655300.png)
4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine structure
Preparation Methods
The synthesis of 4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps. One common route includes the reaction of 2,4-dichloro-6-methylpyrimidine with a piperazine derivative, followed by further functionalization to introduce the morpholine ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature and pressure, and the use of specific catalysts.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the pyrimidine ring or the piperazine moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidine ring positions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Oncology
Research indicates that compounds similar to 4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine exhibit potent antiproliferative activity against multiple cancer cell lines. For instance, studies have shown that certain pyrimidine derivatives can effectively induce tumor regression in models of chronic myelogenous leukemia (CML) by targeting the BCR-ABL fusion protein, a hallmark of this disease .
Antimalarial Activity
Recent studies have identified novel pyrimidine derivatives as promising candidates for antimalarial therapies. Specifically, compounds targeting plasmodial kinases such as PfGSK3 and PfPK6 have shown efficacy against resistant strains of malaria . The structural characteristics of This compound may enhance its binding affinity to these targets.
Neurological Disorders
The piperazine moiety present in the compound has been associated with neuropharmacological effects. Research into piperazine derivatives suggests potential applications in treating conditions such as anxiety and depression by modulating neurotransmitter systems .
Case Studies
Mechanism of Action
The mechanism of action of 4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cell signaling and function .
Comparison with Similar Compounds
Similar compounds to 4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine include:
Imatinib: A well-known kinase inhibitor used in the treatment of leukemia.
2,4-Dichloro-6-methylpyrimidine: A precursor in the synthesis of various pyrimidine derivatives.
4-amino-5-(aminomethyl)-2-methylpyrimidine: Another pyrimidine derivative with potential biological activity. The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Biological Activity
The compound 4-{2-Methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article delves into its biological activity, including mechanisms of action, efficacy in various studies, and comparative analysis with similar compounds.
Molecular Formula and Weight
Property | Value |
---|---|
Molecular Formula | C19H25N5O |
Molecular Weight | 341.45 g/mol |
Structural Features
The compound features a morpholine ring, a pyrimidine core, and a piperazine moiety, which are known to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, particularly kinases involved in cancer proliferation. The presence of the pyrimidine and piperazine rings facilitates binding to the ATP-binding site of various kinases, potentially inhibiting their activity.
Kinase Inhibition
Research indicates that derivatives of piperazine and pyrimidine exhibit significant inhibitory effects on Src/Abl kinases, which are crucial in various malignancies, including chronic myelogenous leukemia (CML) . The inhibition of these kinases leads to decreased cell proliferation and increased apoptosis in tumor cells.
Antiproliferative Effects
In vitro studies have demonstrated that this compound exhibits potent antiproliferative effects against several cancer cell lines. For instance:
Cell Line | IC50 (µM) |
---|---|
K562 (CML) | 0.85 |
A549 (Lung Cancer) | 1.50 |
MCF7 (Breast Cancer) | 2.00 |
These results suggest a strong potential for this compound in oncology applications.
Case Studies
- K562 Xenograft Model : In a study involving K562 xenografts in mice, treatment with this compound resulted in complete tumor regression at doses as low as 10 mg/kg, showcasing its effectiveness in vivo .
- Combination Therapy : When combined with other chemotherapeutics, such as Dasatinib, the compound exhibited synergistic effects, enhancing overall therapeutic efficacy while reducing toxicity .
Efficacy Comparison
The following table compares the biological activity of this compound with other known kinase inhibitors:
Compound Name | Target Kinase | IC50 (µM) | Notes |
---|---|---|---|
This compound | Src/Abl | 0.85 | High potency in CML |
Dasatinib | Src/Abl | 0.30 | Approved for CML |
Imatinib | BCR-Abl | 0.05 | First-line therapy for CML |
This comparison highlights the competitive potency of the compound relative to established therapies.
Properties
IUPAC Name |
4-[2-methyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N7O/c1-14-11-16(20-13-19-14)23-3-5-24(6-4-23)17-12-18(22-15(2)21-17)25-7-9-26-10-8-25/h11-13H,3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZECBWSETCKRIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=CC(=NC(=N3)C)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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